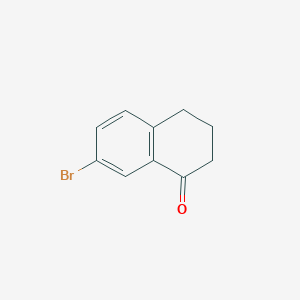











|
REACTION_CXSMILES
|
[Br-].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[Br:55][C:56]1[CH:65]=[C:64]2[C:59]([CH2:60][CH2:61][CH2:62][C:63]2=[O:66])=[CH:58][CH:57]=1.C(=O)([O-])[O-].[Li+].[Li+].[Br-].[Li+]>ClCCl.CO>[Br:55][C:56]1[CH:65]=[C:64]2[C:59]([CH:60]=[CH:61][CH:62]=[C:63]2[OH:66])=[CH:58][CH:57]=1 |f:0.1.2.3.4.5,7.8.9,10.11|
|


|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2CCCC(C2=C1)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Li+].[Li+]
|
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Li+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
At completion of the addition
|
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated
|
|
Type
|
WASH
|
|
Details
|
was washed with saturated sodium bicarbonate three times
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in dimethylformamide (100 ml)
|
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred at 140° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered
|
|
Type
|
WASH
|
|
Details
|
rinsed with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with water four times
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|


Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C=CC=C(C2=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.7 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |